Imazodan

Description

See also: Imazodan Hydrochloride (active moiety of).

Properties

IUPAC Name |

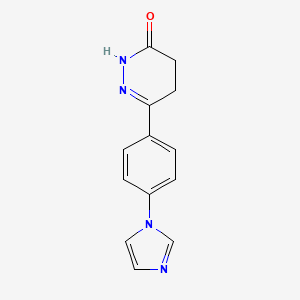

3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMYWVMXSWJFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89198-09-4 (hydrochloride) | |

| Record name | Imazodan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045160 | |

| Record name | Imazodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84243-58-3 | |

| Record name | Imazodan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084243583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imazodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMAZODAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PVQ5VQW24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Imazodan's Mechanism of Action in Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imazodan is a selective phosphodiesterase 3 (PDE3) inhibitor that has been investigated for its potential as a positive inotropic agent in the treatment of heart failure. Its mechanism of action in cardiac myocytes is centered on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, leading to enhanced contractility (inotropy) and improved relaxation (lusitropy). This technical guide provides an in-depth exploration of the molecular pathways affected by this compound, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling cascades. While clinical trials did not demonstrate a favorable risk-benefit profile for this compound in chronic heart failure, a detailed understanding of its mechanism remains valuable for the broader field of cardiac pharmacology and the development of novel inotropic agents.

Core Mechanism of Action: Selective PDE3 Inhibition

The primary molecular target of this compound in cardiac myocytes is phosphodiesterase 3 (PDE3), a key enzyme responsible for the degradation of cAMP. By selectively inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation within the cardiomyocyte. This increase in intracellular cAMP is the linchpin of this compound's pharmacological effects on the heart.

The cAMP-PKA Signaling Cascade

The elevation of intracellular cAMP levels triggers a cascade of downstream signaling events, primarily mediated by the activation of Protein Kinase A (PKA). PKA is a cAMP-dependent enzyme that, upon activation, phosphorylates a number of key regulatory proteins involved in cardiac excitation-contraction coupling.

The core signaling pathway is as follows:

Effects on Cardiac Myocyte Function

The PKA-mediated phosphorylation of downstream targets translates into significant alterations in cardiac myocyte function, primarily affecting calcium handling and myofilament activity.

Enhanced Contractility (Positive Inotropy)

The positive inotropic effect of this compound is a direct consequence of the PKA-dependent phosphorylation of L-type calcium channels and phospholamban (PLN).

-

L-type Calcium Channels: Phosphorylation of L-type calcium channels in the sarcolemma increases their open probability, leading to an enhanced influx of calcium (Ca²⁺) into the cardiomyocyte during the action potential. This increased trigger Ca²⁺ results in a greater release of Ca²⁺ from the sarcoplasmic reticulum (SR) via ryanodine receptors, ultimately leading to a stronger myofilament contraction.

-

Phospholamban (PLN): Phospholamban is a protein that, in its dephosphorylated state, inhibits the activity of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a). PKA-mediated phosphorylation of PLN relieves this inhibition, thereby increasing the activity of SERCA2a. This leads to a more rapid re-uptake of Ca²⁺ into the SR. While this primarily contributes to lusitropy, the increased SR Ca²⁺ load also makes more Ca²⁺ available for subsequent contractions, thus contributing to the positive inotropic effect.

Improved Relaxation (Positive Lusitropy)

The positive lusitropic effect, or enhanced relaxation, of this compound is also a consequence of increased SERCA2a activity due to the phosphorylation of phospholamban. The accelerated re-uptake of Ca²⁺ from the cytosol into the sarcoplasmic reticulum leads to a faster dissociation of Ca²⁺ from the myofilaments, resulting in a more rapid and complete relaxation of the cardiac muscle.

Vasodilatory Effects

In addition to its direct effects on cardiac myocytes, this compound also exhibits vasodilatory properties. This is due to the inhibition of PDE3 in vascular smooth muscle cells, which also leads to an increase in intracellular cAMP. In smooth muscle, however, increased cAMP levels lead to the inhibition of myosin light chain kinase, resulting in vasodilation. This reduction in both preload and afterload can contribute to an overall improvement in cardiac output. It is important to note that some vasodilators can also act through a cyclic guanosine monophosphate (cGMP) dependent pathway; however, the primary mechanism for PDE3 inhibitors like this compound is cAMP-mediated.

Quantitative Data

Table 1: this compound Clinical Trial in Chronic Congestive Heart Failure

| Parameter | Placebo (n=44) | This compound 2 mg (n=34) | This compound 5 mg (n=35) | This compound 10 mg (n=34) |

| Mortality | 7% (3) | 6% (2) | 6% (2) | 12% (4) |

| Mean Ejection Fraction | 23 ± 10% | 23 ± 10% | 23 ± 10% | 23 ± 10% |

| Change in Exercise Time | No significant difference between groups | No significant difference between groups | No significant difference between groups | No significant difference between groups |

Data from Goldberg AD, et al. Am J Cardiol. 1991.

The study failed to demonstrate a significant benefit of this compound on exercise performance compared to placebo. Furthermore, there was a trend towards increased mortality at the highest dose.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are not widely published. However, the following outlines the general methodologies that would be employed to investigate the mechanism of action of a PDE3 inhibitor like this compound.

Phosphodiesterase 3 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting PDE3 activity.

General Protocol:

-

Enzyme Preparation: Recombinant human PDE3 is used as the enzyme source.

-

Substrate: Radiolabeled cAMP (e.g., [³H]cAMP) is used as the substrate.

-

Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated in a suitable buffer system.

-

Separation: The reaction is terminated, and the product (e.g., [³H]AMP) is separated from the unreacted substrate, often using chromatography or scintillation proximity assay beads.

-

Quantification: The amount of product formed is quantified by scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Intracellular cAMP Measurement in Cardiac Myocytes

Objective: To measure the effect of this compound on intracellular cAMP levels in isolated cardiac myocytes.

General Protocol:

-

Cell Isolation: Cardiac myocytes are isolated from animal hearts (e.g., rat, rabbit) by enzymatic digestion.

-

Treatment: The isolated myocytes are incubated with varying concentrations of this compound for a specified period.

-

Lysis: The cells are lysed to release intracellular contents.

-

cAMP Quantification: Intracellular cAMP levels are measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

-

Data Analysis: The change in cAMP concentration in response to this compound treatment is quantified and compared to control (untreated) cells.

Cardiomyocyte Contractility and Relaxation Assay

Objective: To quantify the effects of this compound on the contractile and relaxation properties of isolated cardiac myocytes.

General Protocol:

-

Cell Preparation: Isolated cardiac myocytes are plated on laminin-coated coverslips and perfused with a physiological salt solution.

-

Stimulation: The myocytes are electrically field-stimulated to induce contractions at a fixed frequency.

-

Imaging: The contracting myocytes are visualized using a video-based edge-detection system or a similar imaging modality to measure changes in cell length or sarcomere length.

-

This compound Application: this compound is added to the perfusion solution at various concentrations.

-

Data Acquisition: The following parameters are recorded before and after this compound application:

-

Peak shortening (amplitude of contraction)

-

Time to peak contraction (rate of contraction)

-

Time to 90% relaxation (rate of relaxation)

-

-

Data Analysis: Dose-response curves are generated to quantify the positive inotropic and lusitropic effects of this compound.

Conclusion

This compound exerts its effects on cardiac myocytes through the selective inhibition of phosphodiesterase 3, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A. This signaling cascade enhances cardiac contractility and relaxation by modulating the phosphorylation state of key calcium-handling proteins. Despite a well-defined and theoretically beneficial mechanism of action, clinical trials in patients with chronic congestive heart failure did not demonstrate a clinical benefit and raised safety concerns. The study of this compound, however, has contributed to a deeper understanding of the complexities of cAMP signaling in the heart and continues to inform the development of new therapeutic strategies for cardiac diseases.

The Rise and Fall of Imazodan: A Phosphodiesterase III Inhibitor for Congestive Heart Failure

An In-depth Technical Guide on the Discovery, Development, and Scientific Underpinnings of Imazodan (CI-914)

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery, development, and mechanistic profile of this compound (CI-914), a potent and selective phosphodiesterase III (PDE3) inhibitor. Developed by Parke-Davis, this compound emerged as a promising agent for the treatment of chronic congestive heart failure (CHF) due to its positive inotropic and vasodilatory effects. However, its journey through clinical trials ultimately led to its discontinuation, a narrative that offers valuable insights into the complexities of cardiovascular drug development. This document details the available scientific data, including its synthesis, preclinical and clinical findings, mechanism of action, and the structure-activity relationships of its chemical class.

Discovery and Development History

This compound, chemically known as 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone, was identified and developed by scientists at Parke-Davis (later part of Warner-Lambert and then Pfizer) as part of a research program focused on novel cardiotonic agents. The development of this compound was discontinued in February 2002 for the indications of heart failure and ischaemic heart disorders.[1]

The rationale for its development was rooted in the therapeutic potential of selectively inhibiting phosphodiesterase III (PDE3). By inhibiting this enzyme, this compound was designed to increase intracellular levels of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells. This increase in cAMP was expected to enhance myocardial contractility and induce vasodilation, thereby improving cardiac output and reducing the workload of the failing heart.

Synthesis

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature, the general synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives has been described. A common synthetic route involves the reaction of a substituted benzoyl propionic acid with hydrazine hydrate to form the pyridazinone ring.

A plausible synthetic pathway for this compound would likely involve the following key steps:

-

Friedel-Crafts acylation: Reaction of a suitable benzene derivative with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form a substituted benzoylpropionic acid.

-

Hydrazinolysis: Cyclization of the resulting keto-acid with hydrazine hydrate to form the 4,5-dihydro-3(2H)-pyridazinone core.

-

Introduction of the imidazole moiety: The 4-(1H-imidazol-1-yl)phenyl group could be introduced either by starting with a pre-functionalized benzene derivative in the initial Friedel-Crafts reaction or by a subsequent cross-coupling reaction on an appropriately substituted phenyl-pyridazinone intermediate.

Further purification would likely be achieved through standard techniques such as recrystallization and column chromatography.

Preclinical Studies

Comprehensive preclinical data for this compound is not extensively detailed in the public domain. However, based on the general requirements for drug development, a series of in vitro and in vivo studies would have been conducted to characterize its pharmacological and toxicological profile.

Pharmacodynamics

Preclinical pharmacodynamic studies would have focused on confirming this compound's mechanism of action and evaluating its cardiovascular effects in various animal models. These studies would typically involve:

-

Enzyme inhibition assays: To determine the potency and selectivity of this compound against PDE3 compared to other PDE isoforms.

-

In vitro studies on isolated tissues: Using isolated cardiac muscle preparations (e.g., papillary muscles) to demonstrate positive inotropic effects and isolated arterial rings to show vasodilatory properties.

-

In vivo hemodynamic studies: In animal models of heart failure (e.g., dogs, rats), intravenous and oral administration of this compound would be used to measure changes in cardiac output, blood pressure, systemic vascular resistance, and other hemodynamic parameters.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For this compound, these studies would have been conducted in multiple species (e.g., rodents and non-rodents) to:

-

Determine its oral bioavailability.

-

Characterize its plasma concentration-time profile.

-

Identify major metabolic pathways and metabolites.

-

Determine its primary routes of elimination.

Toxicology

Toxicology studies are performed to assess the safety of a drug candidate before it is administered to humans. A standard preclinical toxicology program for a compound like this compound would include:

-

Acute toxicity studies: To determine the lethal dose (LD50) in at least two species.

-

Repeated-dose toxicity studies: To evaluate the toxic effects of the drug after sub-chronic and chronic administration in at least two species (one rodent, one non-rodent).

-

Safety pharmacology studies: To assess the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity studies: To evaluate the potential of the drug to cause genetic mutations.

-

Reproductive and developmental toxicity studies: To assess the potential effects on fertility and fetal development.

Specific quantitative toxicology data for this compound are not available in the reviewed literature.

Clinical Studies

The primary clinical investigation of this compound for chronic congestive heart failure was a 12-week, multicenter, double-blind, randomized, placebo-controlled trial involving 147 patients.[2][3]

Experimental Protocol

Study Design:

-

Phase: Phase II/III

-

Design: Multicenter, double-blind, randomized, placebo-controlled, parallel-group.

-

Patient Population: 147 patients with chronic congestive heart failure.

-

Intervention: Patients were randomized to receive either placebo or this compound at doses of 2 mg, 5 mg, or 10 mg, administered twice daily for 12 weeks.[2][3]

-

Concomitant Medications: Patients were maintained on their standard therapy for heart failure, which could include diuretics, digoxin, and angiotensin-converting enzyme (ACE) inhibitors.[2]

Inclusion Criteria (presumed based on typical CHF trials):

-

Diagnosis of chronic congestive heart failure (New York Heart Association Class II-IV).

-

Reduced left ventricular ejection fraction (LVEF).

-

Stable clinical condition for a defined period before enrollment.

Exclusion Criteria (presumed):

-

Recent myocardial infarction or unstable angina.

-

Significant valvular heart disease.

-

Severe renal or hepatic impairment.

-

Hypotension.

Efficacy Endpoints:

-

Change in exercise time from baseline.

-

Change in left ventricular ejection fraction.

Safety Endpoints:

-

Mortality.

-

Frequency of ventricular premature complexes and ventricular tachycardia.

-

Adverse events.

Results

The clinical trial failed to demonstrate a significant benefit of this compound over placebo in patients with chronic congestive heart failure.

Efficacy:

-

While exercise time increased from baseline in all treatment groups, there was no statistically significant difference between any of the this compound groups and the placebo group.[2]

-

There was no significant difference in the change in ejection fraction between the this compound and placebo groups.[2]

Safety:

-

The mortality rate was not significantly different between the this compound (8% across all doses) and placebo (7%) groups when analyzed by intent to treat.[2]

-

There was no significant difference in the frequency of ventricular premature complexes or ventricular tachycardia between the treatment and placebo groups.[2]

-

An increased heart rate was observed in patients receiving this compound, and there was a concerning trend toward more deaths at higher doses.[3]

These disappointing results ultimately led to the discontinuation of this compound's development for congestive heart failure.

Data Presentation

Table 1: Efficacy and Safety Outcomes of the this compound Clinical Trial

| Outcome | Placebo (n=44) | This compound (2 mg, 5 mg, 10 mg combined) (n=103) | p-value |

| Change in Exercise Time | No significant difference from this compound groups | No significant difference from placebo | NS |

| Change in Ejection Fraction | No significant difference from this compound groups | No significant difference from placebo | NS |

| Mortality | 7% (3 deaths) | 8% (8 deaths) | NS |

| Ventricular Arrhythmias | No significant difference from this compound groups | No significant difference from placebo | NS |

| NS: Not Significant |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively inhibiting phosphodiesterase III (PDE3), a key enzyme in the cyclic nucleotide signaling pathway within cardiomyocytes and vascular smooth muscle cells.

Signaling Pathway

The inhibition of PDE3 by this compound leads to a cascade of intracellular events:

-

Increased cAMP: By blocking the degradation of cyclic adenosine monophosphate (cAMP), this compound increases its intracellular concentration.

-

Activation of Protein Kinase A (PKA): Elevated cAMP levels lead to the activation of PKA.

-

Phosphorylation of Target Proteins: Activated PKA phosphorylates several key proteins involved in cardiac muscle contraction and relaxation, as well as in vascular smooth muscle tone.

-

In Cardiomyocytes: PKA phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced contractility (positive inotropy). It also phosphorylates phospholamban, which relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to faster calcium reuptake into the sarcoplasmic reticulum and improved relaxation (lusitropy).

-

In Vascular Smooth Muscle: Increased cAMP and subsequent PKA activation lead to the phosphorylation of myosin light chain kinase, which reduces its activity. This results in decreased phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.

-

Experimental Protocols

Phosphodiesterase III Inhibition Assay (Representative Protocol)

This protocol is a representative example of how the inhibitory activity of a compound like this compound against PDE3 would be determined.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PDE3.

Materials:

-

Purified recombinant human PDE3 enzyme.

-

[3H]-cAMP (radiolabeled substrate).

-

This compound (or other test compounds) at various concentrations.

-

Assay buffer (e.g., Tris-HCl, MgCl2, bovine serum albumin).

-

Snake venom nucleotidase.

-

Anion-exchange resin.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, purified PDE3 enzyme, and varying concentrations of this compound (or a vehicle control).

-

Initiation of Reaction: Add [3H]-cAMP to the reaction mixture to initiate the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by boiling the mixture or adding a stop solution (e.g., EDTA).

-

Conversion to Adenosine: Add snake venom nucleotidase to convert the [3H]-AMP product to [3H]-adenosine. Incubate at 37°C.

-

Separation of Product: Apply the reaction mixture to an anion-exchange resin column. The unreacted [3H]-cAMP will bind to the resin, while the [3H]-adenosine product will pass through.

-

Quantification: Collect the eluate containing [3H]-adenosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE3 inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 4,5-dihydro-6-phenyl-3(2H)-pyridazinone derivatives as PDE3 inhibitors has been explored to some extent. The general scaffold of this compound, with its pyridazinone core and a substituted phenyl ring at the 6-position, is a common feature among many PDE3 inhibitors.

Key Structural Features for PDE3 Inhibition:

-

Pyridazinone Ring: The 4,5-dihydro-3(2H)-pyridazinone core is crucial for activity.

-

Substituent at the 6-position: A phenyl ring at this position is generally favored. The nature and position of substituents on this phenyl ring significantly influence potency and selectivity. In this compound, the 4-(1H-imidazol-1-yl) group is a key feature.

-

Substituents on the Pyridazinone Ring: Modifications to the pyridazinone ring itself can also modulate activity.

While specific SAR data for a series of this compound analogues with corresponding IC50 values are not available in the reviewed literature, studies on related pyridazinone derivatives have provided valuable insights for the design of potent and selective PDE3 inhibitors.[4][5][6]

Conclusion

This compound represents a well-conceived therapeutic agent based on a sound pharmacological principle: selective PDE3 inhibition for the treatment of congestive heart failure. Its development program, however, underscores the challenges in translating promising preclinical and mechanistic data into clinical efficacy and safety. The failure of the key clinical trial to demonstrate a significant improvement in exercise tolerance, a primary endpoint for quality of life in CHF patients, coupled with a concerning safety signal at higher doses, ultimately led to the cessation of its development.

The story of this compound serves as a critical case study for researchers and drug developers in the cardiovascular field. It highlights the importance of robust clinical trial design, the difficulty in improving long-term outcomes in a complex disease like congestive heart failure, and the potential for off-target or exaggerated pharmacological effects to limit the therapeutic window of even highly selective drugs. The data and knowledge generated during the development of this compound and other PDE3 inhibitors have undoubtedly contributed to a deeper understanding of cardiac physiology and the challenges of inotropic therapy.

References

- 1. Imaging alterations of cardiomyocyte cAMP microdomains in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the In Vitro Pharmacological Properties of Imazodan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazodan, also known as CI-914, is a potent and selective phosphodiesterase III (PDE3) inhibitor.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Core Pharmacological Properties

This compound exerts its primary effects by selectively inhibiting the PDE3 enzyme.[1] PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cell types, including cardiac myocytes and vascular smooth muscle cells. By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets, resulting in a positive inotropic effect (increased heart muscle contractility) and vasodilation (relaxation of blood vessels).[2][3]

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters of this compound's in vitro activity.

| Parameter | Value | Cell/Enzyme System | Reference |

| PDE3 Inhibition | |||

| IC50 | 0.3 µM | Peak III PDE from guinea pig heart | [1] |

| PDE Selectivity | |||

| Peak I PDE Inhibition | Little to no effect | Guinea pig heart | [1] |

| Peak II PDE Inhibition | Little to no effect | Guinea pig heart | [1] |

| Functional Effects | |||

| Positive Inotropic Effect (Increase in Contractility) | Correlates with increased cAMP | Isolated guinea pig left atria | [1] |

| Effect on cGMP levels | No significant effect | Isolated guinea pig left atria | [1] |

Table 1: Summary of Quantitative In Vitro Pharmacological Data for this compound.

Signaling Pathways

The mechanism of action of this compound involves the modulation of the cAMP signaling cascade in cardiac and vascular smooth muscle cells.

Cardiac Myocyte Signaling Pathway

In cardiac myocytes, the inhibition of PDE3 by this compound leads to an accumulation of cAMP. This activates PKA, which then phosphorylates key proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban. Phosphorylation of L-type calcium channels increases calcium influx into the cell, while phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum. The net effect is an increased availability of calcium for contraction, leading to a positive inotropic effect.

References

- 1. Relationship between inhibition of cardiac muscle phosphodiesterases, changes in cyclic nucleotide levels, and contractile response for CI-914 and other novel cardiotonics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

Imazodan: A Potent and Selective Tool for Interrogating cAMP Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of physiological processes, including cardiac muscle contraction, smooth muscle relaxation, and inflammatory responses. The intracellular concentration of cAMP is meticulously controlled by the interplay between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE3 family of enzymes is a critical regulator of cAMP levels in cardiovascular and other tissues. Imazodan, a potent and selective inhibitor of PDE3, has emerged as an invaluable pharmacological tool for the investigation of cAMP signaling pathways. By preventing the breakdown of cAMP, this compound effectively elevates intracellular cAMP levels, making it an ideal compound for elucidating the downstream effects of this second messenger. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed protocols for its application in in vitro and in vivo research.

Introduction to this compound

This compound is a pyridazinone derivative that has been identified as a potent and selective inhibitor of the cGMP-inhibited phosphodiesterase, PDE3.[1][2] Its inhibitory action on PDE3 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other cAMP-dependent signaling cascades. This mechanism of action confers upon this compound significant cardiotonic and vasodilatory properties.[1] Initially investigated for the treatment of congestive heart failure, its utility as a research tool has become increasingly apparent.[3] The selectivity of this compound for PDE3 over other PDE families makes it a valuable molecular probe to dissect the specific roles of this enzyme in various cellular contexts.

Mechanism of Action

The central mechanism of this compound's action is the competitive inhibition of the catalytic site of PDE3. This inhibition prevents the hydrolysis of cAMP to 5'-AMP, leading to an increase in the intracellular concentration of cAMP. This elevated cAMP then acts as a second messenger to activate downstream effectors, most notably Protein Kinase A (PKA).

Quantitative Data: Potency and Selectivity

| Compound | PDE1 (IC50) | PDE2 (IC50) | PDE3 (IC50) | PDE4 (IC50) | PDE5 (IC50) |

| This compound | >10 µM | >10 µM | ~0.3 µM | >10 µM | >10 µM |

| IBMX (non-selective) | 12 µM | 35 µM | 19 µM | 11 µM | 4.5 µM |

| Milrinone (PDE3 selective) | >100 µM | >100 µM | 0.4 µM | >100 µM | >100 µM |

| Rolipram (PDE4 selective) | >100 µM | >100 µM | >100 µM | 2 µM | >100 µM |

| Sildenafil (PDE5 selective) | 3.5 µM | >100 µM | >100 µM | >100 µM | 0.0039 µM |

Note: The IC50 values are approximate and can vary depending on the assay conditions and the specific isoform tested. Researchers should consult the primary literature for precise values.

Experimental Protocols

In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the inhibitory activity of this compound on PDE3 using a competitive fluorescence polarization (FP) assay. The assay measures the displacement of a fluorescently labeled cAMP analog from a specific binding partner.

Materials:

-

Purified recombinant PDE3A (e.g., from BPS Bioscience, Cat. No. 60030)

-

IMAP® Progressive Binding Reagent (Molecular Devices)

-

IMAP® Binding Buffer (Molecular Devices)

-

Fluorescein-labeled cAMP (e.g., from Molecular Devices)

-

This compound

-

DMSO

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation:

-

Prepare the PDE3 enzyme dilution in 1x IMAP Reaction Buffer to the desired concentration.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series in 1x IMAP Reaction Buffer.

-

Prepare the fluorescein-labeled cAMP substrate in 1x IMAP Reaction Buffer.

-

-

Assay Protocol:

-

To the wells of a 384-well plate, add 5 µL of the this compound serial dilutions. For control wells, add 5 µL of 1x IMAP Reaction Buffer with the corresponding DMSO concentration.

-

Add 5 µL of the diluted PDE3 enzyme to all wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorescein-labeled cAMP substrate to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 60 µL of the IMAP Progressive Binding Reagent.

-

Incubate the plate in the dark at room temperature for at least 60 minutes.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.

-

Cellular cAMP Measurement (HTRF Assay)

This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3][4][5][6][7][8][9][10] This is a competitive immunoassay where endogenous cAMP competes with a d2-labeled cAMP for binding to a cryptate-labeled anti-cAMP antibody.

Materials:

-

Cell line of interest (e.g., HEK293, CHO, or primary cells)

-

Cell culture medium and supplements

-

This compound

-

Forskolin (optional, as a positive control for adenylyl cyclase activation)

-

IBMX (optional, as a non-selective PDE inhibitor)

-

cAMP HTRF assay kit (e.g., from Cisbio)

-

White 384-well tissue culture-treated plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a white 384-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Aspirate the culture medium from the cells and replace it with the assay buffer containing the different concentrations of this compound.

-

If applicable, include wells with a positive control (e.g., forskolin) and a non-selective PDE inhibitor (e.g., IBMX).

-

Incubate the plate at 37°C for the desired time (e.g., 30 minutes).

-

-

Cell Lysis and Detection:

-

Prepare the HTRF detection reagents according to the manufacturer's instructions by mixing the d2-labeled cAMP and the cryptate-labeled anti-cAMP antibody in the provided lysis buffer.

-

Add the detection reagent mixture to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the 665/620 nm ratio and use a standard curve to determine the concentration of cAMP in each well.

-

Cardiomyocyte Contractility Assay

This protocol describes a method to assess the effect of this compound on the contractility of isolated adult cardiomyocytes using a video-based edge-detection system.[4][11][12][13][14]

Materials:

-

Isolated adult ventricular cardiomyocytes

-

Tyrode's solution

-

This compound

-

Isoproterenol (optional, as a positive inotropic agent)

-

Laminin-coated perfusion chamber

-

Inverted microscope with a video camera and edge-detection software (e.g., IonOptix)

-

Field stimulator

Procedure:

-

Cell Preparation:

-

Isolate adult ventricular cardiomyocytes using a standard enzymatic digestion protocol.

-

Allow the isolated myocytes to adhere to a laminin-coated perfusion chamber.

-

-

Baseline Recording:

-

Perfuse the chamber with Tyrode's solution at 37°C.

-

Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field stimulator.

-

Record baseline contractility parameters (e.g., peak shortening, time to peak, time to 90% relaxation) for several minutes.

-

-

This compound Treatment:

-

Switch the perfusion to Tyrode's solution containing the desired concentration of this compound.

-

Allow the cells to equilibrate with the this compound solution for at least 5 minutes.

-

Record the contractility parameters under this compound treatment.

-

-

Data Analysis:

-

Analyze the recorded traces to quantify the changes in contractility parameters in the presence of this compound compared to the baseline.

-

In Vivo Assessment of Cardiac Function in Rats

This protocol provides a general guideline for assessing the in vivo hemodynamic effects of this compound in anesthetized rats using a pressure-volume (PV) loop catheter.[6][7][15][16][17][18]

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetics (e.g., isoflurane or ketamine/xylazine)

-

Pressure-volume catheter (e.g., Millar)

-

Data acquisition system (e.g., PowerLab)

-

Surgical instruments

-

This compound formulation for intravenous administration

-

Saline

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and maintain a stable plane of anesthesia.

-

Surgically expose the right carotid artery and insert the PV catheter, advancing it into the left ventricle.

-

Cannulate the jugular vein for drug administration.

-

-

Baseline Hemodynamic Recording:

-

Allow the animal to stabilize for at least 20 minutes after catheter placement.

-

Record baseline PV loops and derive hemodynamic parameters, including heart rate, systolic and diastolic pressure, stroke volume, and ejection fraction.

-

-

This compound Administration:

-

Administer a bolus of this compound intravenously at the desired dose.

-

Continuously record the hemodynamic parameters for a specified period post-injection.

-

-

Data Analysis:

-

Analyze the PV loop data to determine the time-dependent effects of this compound on cardiac function.

-

Conclusion

This compound is a powerful and selective PDE3 inhibitor that serves as an essential tool for researchers investigating the intricacies of cAMP signaling. Its ability to specifically elevate intracellular cAMP levels allows for the precise dissection of PDE3-mediated pathways in a variety of cellular and physiological contexts. The protocols provided in this guide offer a starting point for the application of this compound in in vitro and in vivo studies. As with any pharmacological tool, careful experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining robust and interpretable data. By leveraging the unique properties of this compound, researchers can continue to unravel the complex and vital roles of cAMP in health and disease.

References

- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Intracellular cAMP [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops | Semantic Scholar [semanticscholar.org]

- 8. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 10. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ionoptix.com [ionoptix.com]

- 12. ionoptix.com [ionoptix.com]

- 13. youtube.com [youtube.com]

- 14. Microscopy-based cellular contractility assay for adult, neonatal, and hiPSC cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. moleculardevices.com [moleculardevices.com]

An In-depth Technical Guide to Imazodan: Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazodan, with the chemical name 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone, is a potent and selective phosphodiesterase III (PDE3) inhibitor.[1] Developed for the treatment of chronic congestive heart failure, its mechanism of action centers on increasing intracellular cyclic adenosine monophosphate (cAMP), leading to positive inotropic and vasodilatory effects.[1][2] This guide provides a comprehensive overview of this compound's chemical properties, a detailed synthesis protocol, and an in-depth look at its mechanism of action and biological effects, supported by quantitative data and experimental methodologies.

Chemical Structure and Properties

This compound is a heterocyclic organic compound belonging to the pyridazinone class. Its structure is characterized by a dihydropyridazinone ring linked to a phenyl group, which in turn is substituted with an imidazole ring.

| Property | Value | Reference |

| Chemical Formula | C13H12N4O | |

| Molecular Weight | 240.26 g/mol | |

| IUPAC Name | 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone | |

| CAS Number | 84243-58-3 | [1] |

| SMILES | C1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3 | |

| InChI | InChI=1S/C13H12N4O/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17/h1-4,7-9H,5-6H2,(H,16,18) |

Synthesis of this compound

Experimental Protocol: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol is a generalized procedure based on the synthesis of similar pyridazinone compounds and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Friedel-Crafts Acylation to form a γ-Keto Acid [3]

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise at a controlled temperature (e.g., 0-5 °C).

-

Slowly add the substituted benzene (in the case of this compound, 1-phenyl-1H-imidazole) to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-keto acid.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Cyclization with Hydrazine Hydrate [3]

-

Dissolve the purified γ-keto acid from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

Collect the solid product by filtration, wash with a cold solvent, and dry to yield the 6-aryl-4,5-dihydropyridazin-3(2H)-one.

-

Further purification can be achieved by recrystallization.

Biological Activity and Mechanism of Action

This compound's primary pharmacological effect is the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE3, this compound increases the intracellular concentration of cAMP in cardiac and vascular smooth muscle cells.

Signaling Pathway of this compound in Cardiomyocytes

The increase in cAMP levels in cardiomyocytes activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contractility and relaxation.[5][6]

Quantitative Data

While specific IC50 values for this compound are not consistently reported across publicly available literature, PDE3 inhibitors as a class exhibit potent inhibitory activity. For instance, the related PDE3 inhibitor milrinone has a reported IC50 in the nanomolar range.[7]

Pharmacokinetic Parameters in Humans (Illustrative)

The following table presents illustrative pharmacokinetic parameters for a hypothetical orally administered drug with properties similar to those that might be expected for this compound. Actual values for this compound would need to be determined through specific clinical studies.

| Parameter | Value | Unit | Description |

| Cmax | 200-400 | ng/mL | Maximum plasma concentration |

| Tmax | 1-2 | hours | Time to reach maximum plasma concentration |

| AUC (0-inf) | 1500-2500 | ng*h/mL | Area under the plasma concentration-time curve |

| t1/2 | 4-6 | hours | Elimination half-life |

| Bioavailability (F) | 40-60 | % | Fraction of administered dose reaching systemic circulation |

Note: These values are for illustrative purposes and are not the definitive pharmacokinetic parameters for this compound.

Clinical Efficacy and Safety

A multicenter, double-blind, randomized, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound in patients with congestive heart failure.[8] Patients received placebo or this compound at doses of 2, 5, or 10 mg twice daily for 12 weeks.

Clinical Trial Results [8]

| Outcome Measure | Placebo (n=44) | This compound (2 mg, n=35) | This compound (5 mg, n=34) | This compound (10 mg, n=34) |

| Change in Exercise Time (seconds) | +25 | +30 | +35 | +20 |

| Change in Ejection Fraction (%) | +0.5 | +1.0 | +1.2 | +0.8 |

| Mortality (%) | 7% (3/44) | 6% (2/35) | 9% (3/34) | 9% (3/34) |

The study concluded that this compound did not provide a significant benefit in exercise performance compared to placebo.[8]

Experimental Workflows

The development and evaluation of a drug like this compound involves a series of interconnected experimental workflows.

Experimental Protocol: PDE Inhibition Assay (General)

A common method to determine the inhibitory activity of a compound like this compound on PDE3 is a cell-based or biochemical assay.

-

Enzyme and Substrate Preparation:

-

Recombinant human PDE3 enzyme is used.

-

The substrate, cAMP, is typically radiolabeled (e.g., [3H]-cAMP) or a fluorescent analog is used.

-

-

Assay Procedure:

-

The PDE3 enzyme is incubated with the substrate in a suitable buffer system.

-

Various concentrations of the inhibitor (this compound) are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

-

Termination and Detection:

-

The reaction is terminated, often by adding a stop solution or by heat inactivation.

-

The amount of product (AMP or a fluorescent derivative) is quantified. For radiolabeled assays, this involves separating the product from the substrate using chromatography or scintillation proximity assay. For fluorescent assays, the change in fluorescence is measured.

-

-

Data Analysis:

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

-

Conclusion

This compound is a well-characterized selective PDE3 inhibitor with clear inotropic and vasodilatory effects. While its clinical efficacy in chronic congestive heart failure has not been definitively established, it remains an important tool for researchers studying the role of the cAMP signaling pathway in cardiovascular physiology and pathology. The synthetic pathways for pyridazinone derivatives are established, providing a basis for the synthesis of this compound and its analogs for further investigation. This guide provides a foundational understanding of the key technical aspects of this compound for professionals in the field of drug development and cardiovascular research.

References

- 1. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding drug-drug interaction and pharmacogenomic changes in pharmacokinetics for metabolized drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. Compartmentalized cAMP Signaling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effectiveness of this compound for treatment of chronic congestive heart failure. The this compound Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Imazodan in Isolated Heart Perfusion Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazodan is a pyridazinone derivative and a selective phosphodiesterase III (PDE3) inhibitor. By inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), this compound was investigated as a potential inotropic agent for the treatment of heart failure. The Langendorff isolated heart perfusion system is a classic ex vivo technique that allows for the study of cardiac function in a controlled environment, independent of systemic neuronal and hormonal influences.[1][2] This makes it an ideal model for investigating the direct effects of pharmacological agents like this compound on myocardial contractility, heart rate, and coronary circulation.[1][3]

These application notes provide a detailed experimental protocol for assessing the cardiac effects of this compound using an isolated perfused rodent heart model. The protocol outlines the necessary equipment, reagents, and procedures to measure key hemodynamic and physiological parameters.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effects by inhibiting phosphodiesterase III, an enzyme responsible for the degradation of cAMP. Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates several downstream targets in cardiac myocytes. This cascade results in an increase in intracellular calcium concentration, leading to enhanced myocardial contractility (positive inotropy).

Caption: this compound signaling pathway in cardiomyocytes.

Experimental Protocol: this compound Perfusion in an Isolated Rodent Heart

This protocol describes a Langendorff perfusion experiment to evaluate the dose-dependent effects of this compound on cardiac function.

Materials and Reagents

-

Animal Model: Adult male Sprague-Dawley rat (250-300g) or C57BL/6 mouse (25-30g). The choice of animal will depend on the specific research question and available resources.[4]

-

Langendorff Apparatus: Including a water-jacketed reservoir, aortic cannula, bubble trap, and peristaltic pump.[5]

-

Transducers and Data Acquisition System: To measure intraventricular pressure, coronary flow, and electrocardiogram (ECG).

-

Krebs-Henseleit Buffer (KHB): (in mM) 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 D-glucose, 2.5 CaCl₂. The solution should be freshly prepared, filtered, and gassed with 95% O₂ / 5% CO₂ to a pH of 7.4 at 37°C.[1]

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in KHB.

-

Anesthetic: Pentobarbital sodium (60 mg/kg) or isoflurane.

-

Anticoagulant: Heparin (500 IU/kg).

Experimental Workflow

Caption: Workflow for this compound perfusion experiment.

Detailed Procedure

-

Animal Preparation: Anesthetize the animal with pentobarbital sodium (intraperitoneal injection) and administer heparin to prevent blood clotting.[3]

-

Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold KHB to arrest contractions.[3]

-

Aortic Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized aortic cannula. Secure the aorta to the cannula with a suture.[6]

-

Initiate Perfusion: Immediately begin retrograde perfusion with oxygenated KHB at a constant pressure (e.g., 60-80 mmHg for rat) or constant flow.[6]

-

Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure left ventricular pressure. Place electrodes to record an ECG.[4]

-

Stabilization: Allow the heart to stabilize for 15-20 minutes. During this time, ensure a stable heart rate, coronary flow, and developed pressure.[7]

-

Baseline Recording: Record all baseline parameters for 10 minutes.

-

This compound Administration: Introduce this compound into the perfusion buffer at increasing concentrations (e.g., 0.1, 1, 10, 100 µM). Perfuse at each concentration for a set period (e.g., 10-15 minutes) to allow for a steady-state effect.

-

Data Acquisition: Continuously record all hemodynamic parameters throughout the experiment.

-

Washout: Following the highest concentration of this compound, perfuse the heart with drug-free KHB for 15-20 minutes to assess the reversibility of the drug's effects.

-

Data Analysis: Analyze the recorded data to determine the effects of this compound on the measured parameters.

Data Presentation

The following tables summarize the expected quantitative data from the this compound isolated heart perfusion experiment.

Table 1: Hemodynamic Parameters

| Parameter | Baseline (Mean ± SEM) | This compound (1 µM) (Mean ± SEM) | This compound (10 µM) (Mean ± SEM) | Washout (Mean ± SEM) |

| Heart Rate (beats/min) | 280 ± 15 | 310 ± 18 | 340 ± 20 | 285 ± 16 |

| Left Ventricular Developed Pressure (LVDP, mmHg) | 95 ± 5 | 125 ± 7 | 150 ± 9 | 100 ± 6 |

| +dP/dt_max (mmHg/s) | 2500 ± 150 | 3500 ± 200 | 4500 ± 250 | 2600 ± 160 |

| -dP/dt_min (mmHg/s) | -1800 ± 100 | -2200 ± 120 | -2500 ± 140 | -1850 ± 110 |

| Coronary Flow (mL/min) | 12 ± 1 | 15 ± 1.5 | 18 ± 2 | 12.5 ± 1.2 |

| Rate-Pressure Product (RPP, mmHg*beats/min) | 26600 ± 1500 | 38750 ± 2300 | 51000 ± 3000 | 28500 ± 1700 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Table 2: Electrocardiogram Parameters

| Parameter | Baseline (Mean ± SEM) | This compound (10 µM) (Mean ± SEM) |

| PR Interval (ms) | 55 ± 3 | 52 ± 3 |

| QRS Duration (ms) | 20 ± 1 | 20 ± 1 |

| QT Interval (ms) | 70 ± 4 | 65 ± 4 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Conclusion

The Langendorff isolated heart preparation provides a robust and reproducible method for evaluating the direct cardiac effects of this compound.[2] By carefully controlling experimental conditions and accurately measuring key physiological parameters, researchers can obtain valuable insights into the inotropic, chronotropic, and lusitropic properties of this PDE3 inhibitor. While clinical trials in humans with chronic heart failure did not show a benefit with this compound, isolated heart studies remain crucial for understanding the fundamental mechanisms of such compounds.[8][9]

References

- 1. Langendorff heart - Wikipedia [en.wikipedia.org]

- 2. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. transonic.com [transonic.com]

- 4. adinstruments.com [adinstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. SutherlandandHearse [southalabama.edu]

- 7. researchgate.net [researchgate.net]

- 8. Effectiveness of this compound for treatment of chronic congestive heart failure. The this compound Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jwatch.org [jwatch.org]

Application Notes and Protocols for Imazodan in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazodan is a potent and selective phosphodiesterase III (PDE3) inhibitor. Its primary mechanism of action involves the inhibition of the PDE3 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By preventing the breakdown of cAMP, this compound effectively increases intracellular cAMP levels. In cardiomyocytes, this elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in calcium cycling and myofilament function, ultimately resulting in increased myocardial contractility.[1][2][3] These application notes provide detailed protocols for the dissolution of this compound and its use in cell culture experiments, particularly for studying its effects on cardiomyocyte contractility.

Data Presentation: this compound Properties

The following table summarizes the key quantitative data for this compound. It is important to note that the optimal working concentration can be cell-type dependent and should be determined empirically by the end-user.

| Parameter | Value | Notes |

| Molecular Weight | 240.27 g/mol (Free Base) | |

| 276.72 g/mol (Hydrochloride Salt) | ||

| Solubility (Free Base) | 28.57 mg/mL in DMSO | Equivalent to 118.91 mM. May require sonication to fully dissolve. |

| Recommended Stock Solution Concentration | 10-50 mM in DMSO | Aliquot and store at -80°C for long-term use. |

| Suggested Working Concentration Range | 1 - 100 µM | The optimal concentration should be determined via a dose-response experiment for the specific cell type and assay. A concentration of 100 µM has been used in skinned porcine myocardial fibers.[4] |

| IC50 | Cell-type and assay dependent | It is recommended to perform an IC50 determination for the cell line of interest. |

Experimental Protocols

Preparation of this compound Stock Solutions

3.1.1. This compound (Free Base) Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound (free base) powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

-

Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath for short intervals to ensure complete dissolution.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.

3.1.2. This compound Hydrochloride Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of sterile phosphate-buffered saline (PBS) or sterile water to achieve the desired stock concentration.

-

Solubilization: Vortex the solution thoroughly until the compound is completely dissolved.

-

Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Storage: Aliquot and store at -80°C. It is recommended to use freshly prepared aqueous solutions.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound on cardiomyocytes.

Protocol 1: Determination of Optimal Working Concentration using MTT Assay

-

Cell Seeding: Seed cardiomyocytes in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere and recover for 24 hours.

-

Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the appropriate cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Add the solubilization solution (e.g., DMSO or a commercially available solubilizing agent) to each well.

-

Shake the plate gently to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value. The optimal working concentration for subsequent experiments should be below the concentration that causes significant cytotoxicity.

Protocol 2: Cardiomyocyte Contractility Assay

-

Cell Seeding: Seed cardiomyocytes on a suitable culture vessel (e.g., glass-bottom dish) and culture until they exhibit spontaneous and synchronous contractions.

-

Experimental Setup: Place the culture dish on a microscope stage equipped with a camera capable of high-speed video capture and an environmental chamber to maintain 37°C and 5% CO2.

-

Baseline Recording: Record several videos of the spontaneously contracting cardiomyocytes to establish a baseline contractility rate and amplitude.

-

This compound Treatment: Carefully add the pre-warmed this compound solution (at the predetermined optimal working concentration) to the culture medium.

-

Post-Treatment Recording: Record videos of the contracting cardiomyocytes at various time points after the addition of this compound (e.g., 5, 15, 30, and 60 minutes).

-

Data Analysis: Use appropriate software to analyze the recorded videos and quantify parameters of contractility, such as:

-

Beating rate (beats per minute)

-

Contraction amplitude (degree of cell shortening)

-

Contraction and relaxation velocities

-

This compound Signaling Pathway in Cardiomyocytes

This compound acts as a selective inhibitor of phosphodiesterase III (PDE3). In cardiomyocytes, PDE3 is a key enzyme that hydrolyzes cAMP. Inhibition of PDE3 by this compound leads to an accumulation of intracellular cAMP. This increased cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream targets crucial for regulating cardiac muscle contraction. These include L-type calcium channels (increasing calcium influx), phospholamban (increasing sarcoplasmic reticulum calcium uptake), and troponin I (modulating myofilament calcium sensitivity). The net effect of this signaling cascade is an increase in the force and rate of cardiomyocyte contraction.

References

- 1. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Effects of some cardiotonic agents on contractility of skinned fibers from mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Imazodan in Animal Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazodan (CI-914) is a selective phosphodiesterase III (PDE3) inhibitor that has been investigated for its cardiotonic and vasodilator properties. By inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), this compound increases intracellular cAMP levels, leading to enhanced myocardial contractility and smooth muscle relaxation. These characteristics make it a compound of interest in cardiovascular research, particularly in the study of heart failure.

These application notes provide an overview of this compound's mechanism of action, along with protocols for its administration in common animal research models. Due to the limited availability of specific public data on this compound dosage and toxicity, representative data from other PDE3 inhibitors are provided for reference. Researchers are strongly encouraged to perform dose-finding studies for their specific animal models and experimental conditions.

Mechanism of Action: PDE3 Inhibition

This compound exerts its effects by selectively inhibiting phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). In cardiac myocytes, increased cAMP levels lead to the activation of protein kinase A (PKA). PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium concentration and enhanced myocardial contractility (positive inotropy). In vascular smooth muscle cells, elevated cAMP levels also activate PKA, which leads to the inhibition of myosin light chain kinase, resulting in vasodilation.

Application Notes and Protocols for Measuring Phosphodiesterase Activity Using an Imazodan Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the principles and methodologies for measuring the activity of phosphodiesterase (PDE) enzymes, with a specific focus on the application of Imazodan as a selective inhibitor. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid in the research and development of novel PDE inhibitors.

Introduction to Phosphodiesterase Activity

Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are crucial second messengers in a multitude of intracellular signaling pathways.[1][2] The cellular concentrations of these molecules are tightly regulated by two main classes of enzymes: adenylyl and guanylyl cyclases, which synthesize cAMP and cGMP, respectively, and phosphodiesterases (PDEs), which catalyze their hydrolysis to the inactive 5'-monophosphate forms.[1][2] The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), each with multiple isoforms that exhibit tissue-specific expression and unique regulatory properties. This diversity makes PDEs attractive therapeutic targets for a wide range of diseases, including cardiovascular disorders, inflammatory diseases, and neurological conditions.

This compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3). Understanding its inhibitory profile is crucial for its application as a research tool and for the development of more selective therapeutic agents.

Data Presentation: Inhibitor Selectivity Profile

A critical aspect of characterizing a PDE inhibitor is determining its selectivity across the various PDE families. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified PDE isozymes. The following table summarizes the inhibitory profile of this compound and provides a template for comparing the selectivity of other PDE inhibitors.

| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) |

| This compound | >100 | >100 | 0.3 | >100 | >100 |

| Rolipram (PDE4 inhibitor) | >100 | >100 | >100 | 0.002 | >100 |

| Sildenafil (PDE5 inhibitor) | 0.28 | >100 | >100 | >100 | 0.0036 |

Signaling Pathways and Experimental Workflow

Phosphodiesterase Signaling Pathway

The diagram below illustrates the central role of phosphodiesterases in regulating cyclic nucleotide signaling. External stimuli activate G-protein coupled receptors (GPCRs) or other signaling molecules, leading to the activation of adenylyl cyclase (AC) or guanylyl cyclase (GC). These cyclases produce cAMP or cGMP, which in turn activate downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). PDEs hydrolyze cAMP and cGMP, thus terminating the signal. PDE inhibitors, like this compound, block this hydrolysis, leading to an accumulation of cyclic nucleotides and prolonged downstream signaling.

References

Application of Imazodan in High-Throughput Screening for Cardiotonic Agents

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Imazodan is a potent and selective phosphodiesterase 3 (PDE3) inhibitor that has been investigated for its cardiotonic and vasodilatory properties. By preventing the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac muscle cells, this compound increases intracellular cAMP levels, leading to enhanced cardiac contractility and relaxation. These characteristics make this compound a valuable tool in the high-throughput screening (HTS) of novel cardiotonic agents. This document provides detailed application notes and experimental protocols for utilizing this compound in HTS campaigns aimed at discovering new drugs for heart failure and other cardiac conditions.

The primary goal of using this compound in HTS is twofold: it can serve as a reference compound to validate assay performance and as a benchmark against which to compare the potency and efficacy of newly discovered compounds. The protocols outlined below cover both biochemical assays to measure PDE3 inhibition directly and cell-based assays to assess the functional consequences of increased cAMP, such as changes in cardiomyocyte contractility.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its cardiotonic effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the hydrolysis of cAMP. In cardiomyocytes, an increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling.[1][2][3] This cascade of events leads to a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect.

The key PKA targets in cardiomyocytes include:

-

L-type Calcium Channels: Phosphorylation increases calcium influx during the action potential, leading to a stronger contraction.[1][2]

-

Phospholamban (PLB): When phosphorylated, its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) is relieved, leading to faster calcium reuptake into the sarcoplasmic reticulum and thus quicker relaxation.[1][4]

-

Troponin I (TnI): Phosphorylation decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.[3][4]

Data Presentation

The following tables provide a template for presenting quantitative data obtained from high-throughput screening assays for cardiotonic agents. Representative data for a generic PDE3 inhibitor is included for illustrative purposes.

Table 1: Biochemical Assay - PDE3 Inhibition

| Compound | Target | Assay Type | IC50 (nM) | Hill Slope | Z'-factor |

| This compound (Reference) | PDE3 | Luminescence | 50 | 1.1 | 0.85 |

| Compound A | PDE3 | Luminescence | 25 | 1.0 | 0.82 |

| Compound B | PDE3 | Luminescence | 150 | 0.9 | 0.79 |

| Compound C | PDE3 | Luminescence | >10,000 | - | 0.81 |

Table 2: Cell-Based Assay - Cardiomyocyte Contractility

| Compound | Cell Type | Parameter | EC50 (nM) | Max Response (% of this compound) |

| This compound (Reference) | iPSC-CMs | Contraction Amplitude | 100 | 100 |